molecular formula C15H21N3O2 B2811064 Ethyl 3-amino-3-(4-phenylpiperazino)acrylate CAS No. 79823-34-0

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

Cat. No.: B2811064
CAS No.: 79823-34-0
M. Wt: 275.352
InChI Key: XQRVALIJVMQPHT-WYMLVPIESA-N
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Description

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is a synthetic organic compound characterized by a unique hybrid structure combining an ethyl acrylate backbone with a 4-phenylpiperazino substituent and an amino group. The molecule features:

  • Ethyl acrylate core: A reactive α,β-unsaturated ester known for polymerization and addition reactions .
  • 4-Phenylpiperazino group: A piperazine ring substituted with a phenyl group at the 4-position, a common pharmacophore in medicinal chemistry due to its ability to modulate receptor interactions.

Piperazine derivatives are frequently employed in drug design for their bioavailability and CNS penetration .

Properties

IUPAC Name

ethyl (E)-3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-20-15(19)12-14(16)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11,16H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVALIJVMQPHT-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-phenylpiperazino)acrylate typically involves the reaction of ethyl acrylate with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Drug Development

The compound has been studied for its pharmacological properties, particularly in the context of central nervous system (CNS) activity. Research indicates that derivatives of phenylpiperazine compounds exhibit significant sedative effects and can influence neurotransmitter systems, which may lead to the development of new anxiolytic or antidepressant medications .

Case Study:
A study investigated the synthesis of various derivatives of ethyl 3-amino-3-(4-phenylpiperazino)acrylate, assessing their effects on CNS activity. The results demonstrated that modifications to the piperazine ring could enhance the sedative properties of the compounds, suggesting a pathway for developing effective CNS drugs .

Polymerization Applications

This compound can be utilized as a monomer in the synthesis of polymers through radical polymerization techniques. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)Varies based on formulation
Tensile StrengthEnhanced compared to standard acrylates
Thermal StabilityImproved due to phenylpiperazine interaction

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives, particularly those requiring enhanced adhesion properties and flexibility. Its polar nature improves adhesion to various substrates, making it suitable for applications in automotive and construction industries.

Nanocomposites

Research has shown that incorporating this compound into nanocomposite materials can significantly improve their mechanical properties and thermal resistance. The interaction between the organic compound and inorganic nanoparticles can lead to synergistic effects that enhance overall performance.

Case Study:
A recent study focused on creating nanocomposites using this compound as a matrix material combined with silica nanoparticles. The resulting composite exhibited superior tensile strength and thermal stability compared to traditional polymer matrices .

Mechanism of Action

The mechanism by which ethyl 3-amino-3-(4-phenylpiperazino)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

4-Phenylpiperazino vs. The phenyl group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration.

Chloro-Trifluoromethylpyridinylpiperazino (CAS 337919-63-8): The pyridinyl ring with electron-withdrawing substituents (Cl, CF₃) enhances metabolic stability and resistance to oxidation, making it suitable for agrochemical or pharmaceutical applications .

Biodegradability

  • While the parent compound ethyl acrylate is readily biodegradable (57.3% degradation in 28 days per OECD 301 D ), bulkier substituents in the analogs likely reduce biodegradation rates.

Pharmacological Potential

  • CAS 338410-23-4’s explicit medicinal use highlights the role of methoxy and cyanosulfanyl groups in targeting specific enzymes or receptors .

Biological Activity

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate (CAS No. 79823-34-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C15H21N3O2
  • Molecular Weight : 275.346 g/mol
  • Melting Point : 125-127°C
  • Boiling Point : 457.3°C at 760 mmHg
  • Density : 1.161 g/cm³

These properties suggest that the compound is stable under standard conditions, which is crucial for its application in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the piperazine ring and the amino group. These components are known to interact with various biological targets, influencing several pathways:

  • Antimicrobial Activity : Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, suggesting potential applications in treating inflammatory diseases. Studies have highlighted the inhibition of pro-inflammatory cytokines as a mechanism through which this compound exerts its effects .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for anti-cancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The findings demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections caused by these pathogens .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, researchers identified that this compound significantly reduced the levels of inflammatory markers in vitro. The study suggested that this effect may be mediated through the inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(4-phenylpiperazino)acrylate, and what key reaction conditions influence yield?

  • Methodology : A common approach involves coupling 4-phenylpiperazine derivatives with ethyl acrylate precursors using agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (typically 0–25°C) critically affect reaction efficiency .
  • Characterization : Post-synthesis, techniques like 1H^1H-NMR and LC-MS are used to confirm structural integrity. Crystallographic data (e.g., SHELX-refined structures) may resolve stereochemical ambiguities .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Analytical Workflow :

  • Spectroscopy : 13C^{13}C-NMR to verify carbonyl and piperazine ring signals; IR for amine and ester functional groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., expected m/z for C15H20N3O2C_{15}H_{20}N_3O_2: 282.1556) .

Q. What safety protocols are recommended for handling this compound?

  • Risk Mitigation : Ethyl acrylate derivatives are known dermal sensitizers. Use PPE (nitrile gloves, lab coats) and work in fume hoods. Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis .

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